molecular formula C10H12O2 B1619831 Benzene, 1-methoxy-2-(2-propenyloxy)- CAS No. 4125-43-3

Benzene, 1-methoxy-2-(2-propenyloxy)-

Cat. No. B1619831
CAS RN: 4125-43-3
M. Wt: 164.2 g/mol
InChI Key: KWRBXILMRLLABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzene, 1-methoxy-2-(2-propenyloxy)-” is a chemical compound with the molecular formula C10H12O . It is also known as (2-Methoxy-2-propenyl)benzene or 3-Phenyl-2-methoxypropene .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methoxy-2-(2-propenyloxy)-” consists of a benzene ring with methoxy (OCH3) and propenyloxy (OCH2CH=CH2) substituents . The exact 3D structure can be viewed using specific software .

properties

CAS RN

4125-43-3

Product Name

Benzene, 1-methoxy-2-(2-propenyloxy)-

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-methoxy-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H12O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h3-7H,1,8H2,2H3

InChI Key

KWRBXILMRLLABD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC=C

Canonical SMILES

COC1=CC=CC=C1OCC=C

Other CAS RN

4125-43-3

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well stirred solution of guaiacol (10.0 g, 80.55 mmol) and propargyl bromide (11.5 g, 96.66 mmol) in DMF (100 mL) was added anhydrous K2CO3 (22.0 g, 161.2 mmol) and the mixture was stirred at room temperature for 34 hours. The mixture was then filtered to remove inorganic material. Filtrate was concentrated under vacuo and diluted with water (250 mL). It was then extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with water (2×100 mL) and dried over anhydrous sodium sulfate. Removal of solvent under vacuo gave the product (13.0 g) as brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
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11.5 g
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reactant
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22 g
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reactant
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

124 g of 2-methoxyphenol and 152 g of potassium carbonate in 500 ml of dimethylformamide are brought to 60° C. with stirring for 30 minutes. 127 g of allyl bromide are introduced and the reaction medium is then left at 60° C. for 1 hour. It is diluted with 2 l of water and extracted with ethyl ether and the organic phase is washed with sodium hydroxide. The organic phase is dried and the ether evaporated off. The product is then distilled at 115° C. and at 20 mmHg to obtain 129.6 g of the expected compound.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Yield
79.5%

Synthesis routes and methods III

Procedure details

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